Technical Guide: 3-Methoxybenzyl Chloride (CAS No. 824-98-6)
Technical Guide: 3-Methoxybenzyl Chloride (CAS No. 824-98-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxybenzyl chloride, a versatile reagent widely used in organic synthesis and pharmaceutical development.
Chemical and Physical Properties
3-Methoxybenzyl chloride, also known as m-methoxybenzyl chloride or 1-(chloromethyl)-3-methoxybenzene, is a colorless to pale yellow liquid.[1] It is insoluble in water but soluble in most organic solvents.[1] The presence of both a methoxy (B1213986) and a chloromethyl group on the benzene (B151609) ring makes it a valuable intermediate for a variety of chemical transformations.[2]
Table 1: Physicochemical Properties of 3-Methoxybenzyl Chloride
| Property | Value | Source |
| CAS Number | 824-98-6 | [2][3][4] |
| Molecular Formula | C₈H₉ClO | [2][3][4] |
| Molecular Weight | 156.61 g/mol | [2][3][5] |
| Appearance | Clear, colorless to light yellow liquid | [2][6][7] |
| Boiling Point | 124 °C at 13 mmHg | [2][4] |
| Density | 1.078 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.544 | [4] |
| Flash Point | 101 °C (213.8 °F) - closed cup | |
| Solubility | Insoluble in water; Soluble in chloroform, methanol (B129727) (slightly), and most organic solvents. | [1][4] |
Synthesis of 3-Methoxybenzyl Chloride
Several synthetic routes to 3-Methoxybenzyl chloride have been reported. A common and cost-effective method involves a two-step process starting from 3-methoxybenzaldehyde.[1]
General Experimental Protocol
Step 1: Reduction of 3-Methoxybenzaldehyde to 3-Methoxybenzyl Alcohol
This step typically involves the reduction of the aldehyde functional group. One documented method utilizes Raney nickel as the catalyst.[1] An alternative approach described in patent literature employs potassium borohydride (B1222165) for the reduction.[8]
Step 2: Chlorination of 3-Methoxybenzyl Alcohol
The resulting alcohol is then chlorinated to yield 3-Methoxybenzyl chloride. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.[1][9] The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) to neutralize the HCl generated.[9] Another patented method describes the use of hydrochloric acid for the chlorination step.[8]
A general laboratory procedure for the chlorination of 3-methoxybenzyl alcohol is as follows: 3-methoxybenzyl alcohol and triethylamine are dissolved in dichloromethane.[9] Thionyl chloride is then added slowly to the solution.[9] The reaction mixture is stirred at room temperature.[9] Upon completion, the mixture is washed with an aqueous HCl solution, and the organic phase is dried and concentrated to yield the product.[4][9]
A patented method outlines a process starting from 3-hydroxybenzaldehyde, which is first methylated to 3-methoxybenzaldehyde.[8] This is followed by reduction with potassium borohydride and subsequent chlorination with hydrochloric acid to obtain 3-methoxybenzyl chloride.[8]
Below is a DOT script visualizing a common synthesis workflow.
Applications in Research and Drug Development
3-Methoxybenzyl chloride is a key building block in organic synthesis, with significant applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.[2]
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents.[1][2] It is notably used in the preparation of cardiovascular drugs.[1][8] Its ability to act as a protecting group for alcohols, thiols, phenols, amides, amines, and carboxylic acids makes it a versatile tool in complex molecule synthesis.[4]
Organic Synthesis
In organic chemistry, 3-Methoxybenzyl chloride is utilized for the preparation of more complex molecules.[2] For instance, it has been used to alkylate 8-benzyloxy-2(1H)-quinolinone in the presence of sodium hydride and DMF.[4] It is also employed in the synthesis of diarylmethanes through palladium-catalyzed cross-coupling reactions.[4]
Recent research has explored the neuroprotective effects of macamide derivatives synthesized using 3-methoxybenzylamine, which can be derived from 3-methoxybenzyl chloride.[] These studies suggest that such compounds may have therapeutic potential by interacting with targets like PPARγ to regulate metabolism and inflammation.[]
The logical relationship of its application in drug discovery is visualized in the following diagram.
Safety Information
3-Methoxybenzyl chloride is classified as a hazardous substance and requires careful handling.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description | Source |
| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [5][11][12] |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11][12] |
| Precautionary Statement | P301 + P330 + P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | [11][12] |
| Precautionary Statement | P303 + P361 + P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | [12] |
| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |
| Precautionary Statement | P310 | Immediately call a POISON CENTER or doctor/physician. | [11][12] |
| Precautionary Statement | P405 | Store locked up. | [12] |
It is corrosive and a lachrymator, meaning it can cause tearing.[11][13] It is also sensitive to moisture.[13] Appropriate personal protective equipment (PPE), including face shields, gloves, and goggles, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated place, typically refrigerated between 2-8°C.[4] In case of exposure, immediate first aid measures should be taken, and medical attention should be sought.[11][13][14]
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Methoxybenzyl chloride, 98+% | Fisher Scientific [fishersci.ca]
- 4. 3-Methoxybenzyl chloride | 824-98-6 [chemicalbook.com]
- 5. 3-Methoxybenzyl chloride | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxybenzyl Chloride | 824-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 3-Methoxybenzyl chloride, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]
- 9. 3-Methoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. fishersci.no [fishersci.no]
- 12. chemicalbook.com [chemicalbook.com]
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- 14. fishersci.com [fishersci.com]
